4-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole

Glucocorticoid Receptor Anti-inflammatory Pyrazole Derivatives

Procure 4-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole (CAS 2324155-78-2) for precision medicinal chemistry. The 4-fluorophenyl substitution ensures >5× glucocorticoid receptor potency vs. dexamethasone. This specific regioisomer is critical for oncology kinase inhibitor development, distinguishing it from p38α MAPK-targeting analogs. Essential for SMO inhibitor programs achieving nanomolar IC50 values. Avoid regioisomeric substitutions that alter target selectivity.

Molecular Formula C11H11FN2
Molecular Weight 190.22 g/mol
Cat. No. B12956106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole
Molecular FormulaC11H11FN2
Molecular Weight190.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C)C2=CC=C(C=C2)F
InChIInChI=1S/C11H11FN2/c1-7-11(8(2)14-13-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3,(H,13,14)
InChIKeyXMKAAJADRAALTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole: Structure and Core Characteristics for Research Procurement


4-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole is a heterocyclic aromatic compound within the pyrazole family, characterized by a 4-fluorophenyl substituent at the 4-position and methyl groups at the 3- and 5-positions of the pyrazole ring . This specific substitution pattern confers distinct physicochemical and biological properties compared to other regioisomers and aryl-substituted pyrazoles [1]. The compound serves as a versatile scaffold in medicinal chemistry for the development of glucocorticoid receptor (GR) modulators, Smoothened (SMO) inhibitors, and other targeted therapeutics [2]. Its molecular formula is C11H11FN2 with a molecular weight of 190.22 g/mol .

Why In-Class Pyrazoles Cannot Simply Substitute for 4-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole


Despite the shared pyrazole core, simple substitution with other aryl or alkyl pyrazoles is not feasible due to the unique electronic and steric profile conferred by the 4-fluorophenyl and 3,5-dimethyl groups. The 4-fluorophenyl moiety enhances lipophilicity and receptor binding affinity [1], while the 3,5-dimethyl groups introduce steric hindrance that can significantly alter molecular recognition and solubility . Even a regioisomeric shift can fundamentally alter biological activity; for instance, moving the 4-fluorophenyl group from the 3- to the 4-position of the pyrazole ring can switch target selectivity from p38α MAPK to cancer kinases [2]. Therefore, selecting this specific substitution pattern is critical for maintaining intended potency and selectivity in research applications.

Quantitative Differentiation of 4-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole from Analogs and Alternatives


Enhanced Glucocorticoid Receptor Potency Compared to Dexamethasone

In a study evaluating deacylcortivazol-like pyrazole regioisomers for glucocorticoid receptor (GR) activity, the 4-fluorophenyl substitution at the 2'-position of the pyrazole ring resulted in ligands with >5× greater potency than dexamethasone, a commonly used strong glucocorticoid [1]. This demonstrates that the 4-fluorophenyl moiety is a key determinant for enhanced GR engagement.

Glucocorticoid Receptor Anti-inflammatory Pyrazole Derivatives

High-Affinity Glucocorticoid Receptor Binding: 4-Fluorophenyl vs. Phenyl Substitution

Both phenyl and 4-fluorophenyl substitutions at the 2'-position of the DAC-like pyrazole backbone exhibited high cellular affinity for the glucocorticoid receptor. However, the 4-fluorophenyl variant specifically contributed to a >5× greater potency than dexamethasone, while the phenyl substitution at the 1'-position yielded an even higher ~10× greater potency, suggesting that the exact regioisomer and substitution pattern critically influence GR activity [1]. This underscores the unique binding mode of the 4-fluorophenyl derivative.

Glucocorticoid Receptor Binding Affinity Pyrazole Regioisomers

Smoothened Receptor Inhibition: Potency in Low Nanomolar Range

A derivative of 4-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole, specifically 1-((1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-4-(3-methoxyphenyl)piperazine, demonstrated potent inhibition of the Smoothened receptor with an IC50 of 20 nM in a binding assay using HEK293 cells [1]. In contrast, a closely related analog with a 4-methoxyphenyl piperazine group showed a much weaker IC50 of 2,000 nM (2 µM) [2], indicating that subtle modifications to the 4-fluorophenyl pyrazole scaffold can profoundly affect Smoothened inhibition.

Smoothened Receptor Hedgehog Pathway Pyrazole Derivatives

Regioisomerism Drives Target Selectivity Switch: p38α MAPK vs. Cancer Kinases

A regioisomeric switch from 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine to 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine led to an almost complete loss of p38α MAPK inhibition, but conferred activity against important cancer kinases, including Src, B-Raf (wt and V600E), EGFRs, and VEGFR-2 [1]. Among the 4-(4-fluorophenyl) series, derivative 6a exhibited IC50 values in the nanomolar range against these cancer targets [1]. This demonstrates that the 4-(4-fluorophenyl) regioisomer is uniquely suited for developing anticancer agents rather than p38α MAPK inhibitors.

Regioisomerism p38α MAPK Cancer Kinases Pyrazole Derivatives

Optimal Use Cases for 4-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole Based on Quantitative Differentiation


Glucocorticoid Receptor Modulator Development

Utilize 4-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole as a key scaffold for synthesizing non-steroidal glucocorticoid receptor (GR) ligands with enhanced potency (>5× over dexamethasone) [1]. The 4-fluorophenyl group at the 2'-position is critical for achieving high cellular affinity and potency, making it a preferred starting point for medicinal chemistry campaigns targeting inflammation, autoimmune diseases, or leukemia [1].

Smoothened Receptor Inhibitor Optimization

Employ the 4-fluorophenyl pyrazole core to design potent Smoothened (SMO) inhibitors for Hedgehog pathway research and oncology applications. SAR studies show that derivatives with this core can achieve low nanomolar IC50 values (e.g., 20 nM) against SMO, with potency highly dependent on the appended side chain [2]. This scaffold offers a tunable platform for developing next-generation SMO antagonists.

Kinase Inhibitor Discovery with Defined Regioisomer-Dependent Selectivity

Leverage the 4-(4-fluorophenyl) regioisomer specifically for developing inhibitors of cancer kinases (Src, B-Raf, EGFR, VEGFR-2) rather than p38α MAPK. This regioisomerism-driven selectivity switch enables targeted lead discovery programs focused on oncology indications, with nanomolar potency achievable against key cancer targets [3].

Building Block for Advanced Pyrazole-Based Heterocycles

Use 4-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole as a versatile synthetic intermediate for constructing diazenyl-substituted pyrazoles and other functionalized derivatives. Its well-characterized crystal structure and supramolecular interaction profile (C-H...O, C-H...π, π-π interactions) [4] facilitate rational design of materials with tailored solid-state properties for pharmaceutical or materials science applications.

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